molecular formula C12H13N3O4 B14804367 3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide

3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide

Cat. No.: B14804367
M. Wt: 263.25 g/mol
InChI Key: IXXGYUHEZFJSRO-MDWZMJQESA-N
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Description

N’-(1-methyl-3-oxobutylidene)-3-nitrobenzohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzene ring and a hydrazide functional group. It is of interest due to its potential reactivity and applications in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-3-oxobutylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for N’-(1-methyl-3-oxobutylidene)-3-nitrobenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-3-oxobutylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides or other functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-methyl-3-oxobutylidene)-3-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and hydrazide moiety are key functional groups that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-3-oxobutylidene)-β-alanine: Similar structure but with a β-alanine moiety.

    N-(1-methyl-3-oxobutylidene)-N’-(1-methyl-2-isonitroso-3-oxobutylidene)ethylenediaminecopper(II): A copper complex with similar structural features.

Uniqueness

N’-(1-methyl-3-oxobutylidene)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide functional group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

3-nitro-N-[(E)-4-oxopentan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H13N3O4/c1-8(6-9(2)16)13-14-12(17)10-4-3-5-11(7-10)15(18)19/h3-5,7H,6H2,1-2H3,(H,14,17)/b13-8+

InChI Key

IXXGYUHEZFJSRO-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)C

Origin of Product

United States

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